Therapeutic Index Advantage vs. AUY922 in a Published 2-Isoxazol-3-yl-Acetamide Analogue Series (Class-Level Inference)
No direct head-to-head biological data are publicly available for the target compound N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. However, within the same 2-isoxazol-3-yl-acetamide chemical series, the structurally related lead compound 2l demonstrated a ~3.5-fold superior therapeutic index compared to the second-generation HSP90 inhibitor AUY922 in anti-HIV efficacy assays . This class-level inference suggests that appropriately substituted members of this series can achieve a substantially improved therapeutic window relative to clinically precedented HSP90 inhibitors, and the target compound's unique substitution pattern (thiophene at isoxazole C5, para-isopropyl on the anilide ring) differentiates it from 2l and other series members, though its own therapeutic index has not been reported.
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | Not directly measured; structural analogue 2l (within same 2-isoxazol-3-yl-acetamide series) achieves ~3.5-fold improvement over AUY922 |
| Comparator Or Baseline | AUY922 (luminespib), a second-generation HSP90 inhibitor; therapeutic index set as baseline |
| Quantified Difference | ~3.5-fold higher therapeutic index for analogue 2l vs. AUY922; no data for target compound |
| Conditions | Cell-based anti-HIV replication assay using HIV-1 NL4-3 virus in TZM-bl cells; cytotoxicity assessed in parallel at highest non-cytotoxic concentration (HNC); published in Eur. J. Med. Chem. 2019 |
Why This Matters
A 3.5-fold therapeutic index improvement for a series analogue establishes proof-of-concept that the 2-isoxazol-3-yl-acetamide scaffold can surpass AUY922 in safety margin, making the target compound a relevant candidate for further profiling if an investigator's goal is to explore SAR around this validated scaffold.
- [1] Trivedi, J. S., Parveen, A., Rozy, F., Mitra, A., Bal, C., Mitra, D., & Sharon, A. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111699. DOI: 10.1016/j.ejmech.2019.111699 View Source
